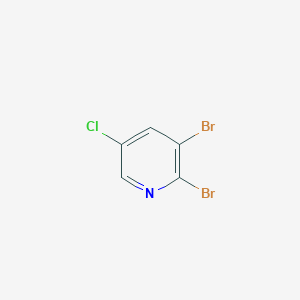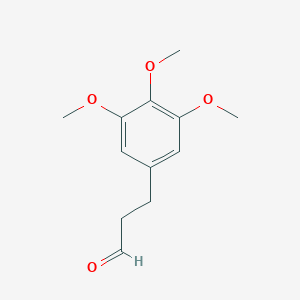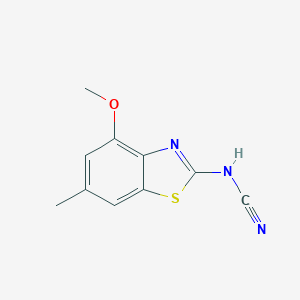
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI), also called MMBTH, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a benzothiazole and a cyano group. MMBTH has been found to have a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Wirkmechanismus
The mechanism of action of MMBTH is not fully understood. However, it has been proposed that MMBTH may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. This results in the inhibition of cell proliferation and induction of apoptosis. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemische Und Physiologische Effekte
MMBTH has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins in cancer cells. MMBTH has also been found to disrupt the cell wall of fungi and bacteria, leading to their death. In addition, MMBTH has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MMBTH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have a range of biological activities, making it a useful tool for studying the mechanisms of cancer cell proliferation and death, as well as the mechanisms of fungal and bacterial cell death.
However, there are also limitations to the use of MMBTH in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. In addition, MMBTH has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of MMBTH include the development of new synthesis methods, identification of new biological activities, and development of new derivatives with improved solubility and selectivity.
Synthesemethoden
The synthesis of MMBTH involves the reaction of 2-amino-4-methoxy-6-methylbenzothiazole with cyanogen bromide. The reaction proceeds through the formation of an intermediate imidoyl chloride, which then reacts with cyanide ion to form MMBTH. The yield of MMBTH from this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
MMBTH has been extensively used in scientific research due to its diverse biological activities. It has been found to have antitumor effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. MMBTH has also been shown to have antifungal and antibacterial effects against a range of microorganisms, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
119283-96-4 |
|---|---|
Produktname |
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)-(9CI) |
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
(4-methoxy-6-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-3-7(14-2)9-8(4-6)15-10(13-9)12-5-11/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
OOTGPXDNLOIXAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC#N)OC |
Synonyme |
Cyanamide, (4-methoxy-6-methyl-2-benzothiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



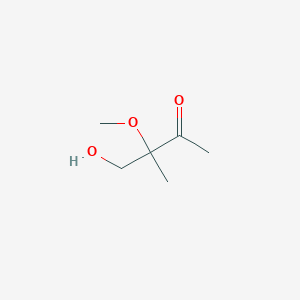
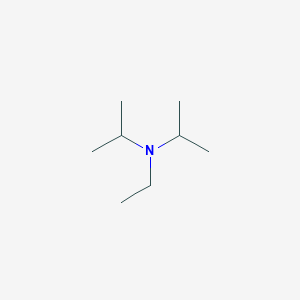
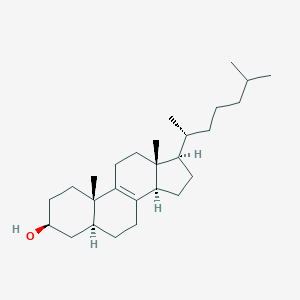
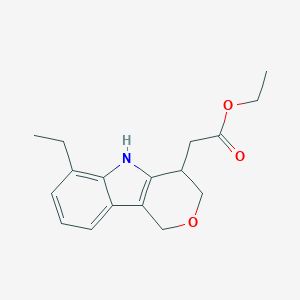
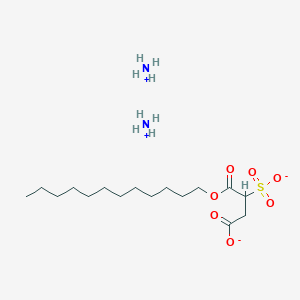
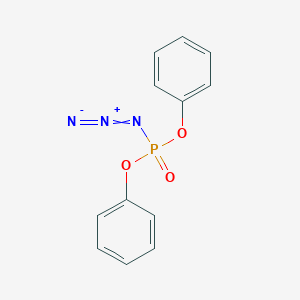
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
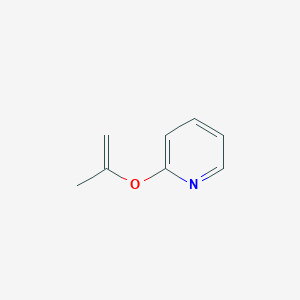
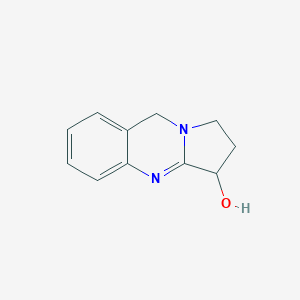

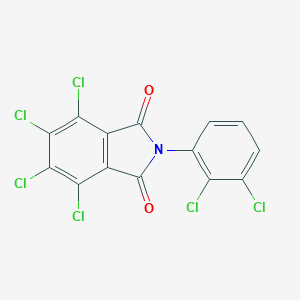
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
